URB937
Overview
Description
- URB937 is a fatty acid amide hydrolase (FAAH) inhibitor.
- It is orally active and peripherally restricted, meaning it does not penetrate the blood-brain barrier.
- This compound specifically targets FAAH, an enzyme responsible for breaking down endocannabinoids.
- By inhibiting FAAH, this compound increases the levels of anandamide, an endocannabinoid involved in pain modulation and other physiological processes .
Preparation Methods
- Synthetic routes for URB937 have been developed, but specific details are not widely available in the literature.
- Industrial production methods may involve custom synthesis services to provide the compound efficiently.
Chemical Reactions Analysis
- URB937 likely undergoes various chemical reactions due to its structural features.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- URB937 has gained attention in several research areas:
Pain Management: This compound suppresses pain responses in animal models.
Endocannabinoid System Studies: Its effect on anandamide levels provides insights into endocannabinoid signaling.
Neurobiology and Neuroprotection: this compound’s restricted access to the brain makes it valuable for studying peripheral effects without central interference.
Radiation-Induced Lung Injury: This compound attenuates lung injury and affects endocannabinoid concentrations.
Mechanism of Action
- URB937 inhibits FAAH, preventing the breakdown of anandamide.
- Anandamide then interacts with cannabinoid receptors (CB1 and CB2) to modulate pain, inflammation, and other processes.
- The molecular targets involve FAAH and the endocannabinoid system.
Comparison with Similar Compounds
- URB937’s uniqueness lies in its peripheral selectivity and inability to cross the blood-brain barrier.
- Similar compounds include other FAAH inhibitors like PF-04457845 and JNJ-1661010.
Biological Activity
URB937 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has garnered attention due to its potential therapeutic applications, particularly in pain management and inflammation. Unlike traditional FAAH inhibitors, this compound is characterized by its peripheral activity, meaning it primarily exerts its effects outside the central nervous system (CNS).
This compound operates by inhibiting FAAH, leading to increased levels of anandamide and other lipid mediators like oleoylethanolamide (OEA) in peripheral tissues. This elevation activates cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), which play crucial roles in modulating pain and inflammation.
Key Findings on Biological Activity
- Analgesic Effects : this compound has demonstrated significant analgesic properties in various animal models, including those simulating neuropathic pain. Studies indicate that this compound effectively reduces mechanical allodynia, a condition where normally non-painful stimuli become painful, particularly in models of trigeminal neuralgia .
- Gene Expression Modulation : Research has shown that this compound influences the expression of several inflammatory mediators. For instance, chronic treatment with this compound reduced the expression levels of pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory cytokines such as IL-10 in specific brain regions involved in pain processing .
- Pharmacokinetics : this compound exhibits a bioavailability of approximately 36% when administered orally in male rats, though it remains undetectable in brain tissue even at doses that effectively inhibit FAAH . This finding underscores its peripheral action and suggests minimal CNS penetration.
Data Tables
Parameter | Value |
---|---|
Oral Bioavailability | 36% |
Peak Plasma Concentration (Cmax) | 1000 mg/kg |
Analgesic Effect on Mechanical Allodynia | Significant reduction observed |
Change in Pro-inflammatory Cytokines | Decreased with this compound treatment |
Case Study 1: Trigeminal Neuralgia Model
In a study examining the effects of this compound on trigeminal neuralgia, male rats were subjected to chronic constriction injury (CCI) to induce mechanical allodynia. Treatment with this compound resulted in:
- A significant reduction in mechanical hypersensitivity.
- Altered gene expression profiles for inflammatory mediators, indicating a shift towards a more anti-inflammatory state.
These results suggest that this compound can mitigate pain responses through both peripheral and central mechanisms, possibly by influencing glial cell activity in the CNS .
Case Study 2: Neuropathic Pain Models
Another study focused on the pharmacological characterization of this compound highlighted its efficacy in various neuropathic pain models. Key outcomes included:
Properties
IUPAC Name |
[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQHOXCIGFZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018151 | |
Record name | URB937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357160-72-5 | |
Record name | URB937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.